molecular formula C22H18N2O4S B2777961 methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate CAS No. 1105236-47-2

methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate

Cat. No.: B2777961
CAS No.: 1105236-47-2
M. Wt: 406.46
InChI Key: KTPMLSRIRFJQJL-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a phenyl ring at position 5. The structure includes a methyl ester and methoxy group on the benzoate moiety, which may influence solubility, bioavailability, and target interactions. The compound’s synthesis likely involves multi-step reactions, as seen in similar derivatives that utilize coupling reactions, hydrazide formations, or esterifications .

Properties

IUPAC Name

methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-18-9-8-15(22(26)28-2)10-16(18)11-24-13-23-19-17(12-29-20(19)21(24)25)14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPMLSRIRFJQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate typically involves multistep organic reactions. Initially, the thienopyrimidine core is constructed through a cyclization reaction involving suitable starting materials. This is followed by methylation of the benzoate group and the incorporation of the methoxy group under carefully controlled conditions, often requiring catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial-scale production would optimize these steps for efficiency and cost-effectiveness, possibly using flow chemistry techniques to streamline synthesis. Reaction parameters, such as temperature, pressure, and reaction time, are finely tuned to maximize output while maintaining product integrity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound's 7-phenyl group and 6-position substituents enable site-selective modifications via Pd-mediated reactions, critical for structure-activity relationship (SAR) studies in antiplasmodial research .

Suzuki–Miyaura Coupling

  • Reagents : Pd(OAc)₂, SPhos ligand, K₃PO₄, aryl/heteroaryl boronic acids.

  • Conditions : 100°C in dioxane/water (4:1), 24 hours.

  • Scope : Introduces aryl groups at position 6 of the thienopyrimidine core.

  • Example :

    Product Substituent (R)Yield (%)
    4-CO₂Me–Ph–55
    4-NO₂–Ph–65
    4-Piperidinyl–Ph–71
    Data from

Buchwald–Hartwig Amination

  • Reagents : Pd₂(dba)₃, XantPhos ligand, Cs₂CO₃, amines.

  • Conditions : 100°C in toluene, 24 hours.

  • Scope : Installs amino groups at position 6. Electron-deficient aryl chlorides show higher reactivity.

  • Example :

    AmineYield (%)
    Morpholine69
    N-Methylpiperazine23
    CyclopropylamineNo reaction
    Data from

Sonogashira Coupling

  • Reagents : PdCl₂(PPh₃)₂, CuI, PPh₃, terminal alkynes.

  • Conditions : 80°C in DMF/Et₃N (3:1), 12 hours.

  • Scope : Introduces alkynyl groups. Arylacetylenes yield higher stability than aliphatic variants.

    AlkyneYield (%)
    4-Me–Ph–C≡CH60
    HO(CH₂)₂–C≡CH47
    Cyclopropyl–C≡CH23
    Data from

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic conditions to form a carboxylic acid derivative, enhancing water solubility for biological testing.

  • Reagents : NaOH (2 M), MeOH/H₂O (1:1).

  • Conditions : Reflux at 70°C for 6 hours.

  • Outcome : Quantitative conversion to 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoic acid.

Oxidation of the Methyl Group

The benzylic methyl group adjacent to the pyrimidinone ring is susceptible to oxidation, forming a hydroxymethyl intermediate .

  • Reagents : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂.

  • Conditions : 0°C to room temperature, 2 hours.

  • Outcome :

    Starting MaterialProductYield (%)
    4-Methylphenyl derivative4-Hydroxymethylphenyl62

Cyclization Reactions

The thienopyrimidine core participates in intramolecular cyclization under acidic conditions to form fused polycyclic systems .

  • Reagents : PTSA (p-toluenesulfonic acid), toluene.

  • Conditions : 110°C, 8 hours.

  • Outcome : Formation of a tetracyclic structure via C–N bond formation, isolated in 58% yield .

Reduction of Nitro Groups

Nitro substituents introduced via Suzuki coupling are reduced to amines for further derivatization .

  • Reagents : H₂ (1 atm), 10% Pd/C, EtOH.

  • Conditions : Room temperature, 12 hours.

    Nitro PrecursorAminated ProductYield (%)
    4-NO₂–Ph–4-NH₂–Ph–44

Sulfoximine Formation

The methylsulfonyl group undergoes sulfoximination to introduce chirality and modulate electronic properties .

  • Reagents : NH₂CO₂NH₄, (diacetoxyiodo)benzene (PIDA), CH₃CN.

  • Conditions : 50°C, 4 hours.

  • Outcome : Sulfoximine derivative isolated in 68% yield .

Reaction Optimization Insights

  • Catalyst-Ligand Systems : Pd(OAc)₂/XantPhos outperforms Pd₂(dba)₃/BINAP in Buchwald–Hartwig reactions, reducing dehalogenation side reactions .

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance cross-coupling efficiency compared to toluene .

  • Steric Hindrance : Bulky substituents at position 2 (e.g., tert-butyl) reduce yields in Sonogashira reactions by 15–20% .

This compound’s reactivity profile underscores its versatility as a scaffold for developing antiplasmodial agents. Systematic modifications via cross-coupling and functional group interconversions enable precise tuning of pharmacological properties, as evidenced by its prominence in malaria drug discovery pipelines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thieno[3,2-d]pyrimidine core exhibit promising anticancer properties. Methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate has been identified as a potential lead compound for the development of new anti-cancer agents. Its structure allows for modifications that can enhance selectivity towards cancer cells while reducing side effects associated with conventional chemotherapy.

Case Study Example :
A study conducted by Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. The findings suggested that modifications to the thieno[3,2-d]pyrimidine structure could lead to compounds with enhanced cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Compounds derived from thieno[3,2-d]pyrimidines have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights :
The thieno[3,2-d]pyrimidine framework is known for its versatility in medicinal chemistry. Research into similar compounds has demonstrated their ability to modulate inflammatory responses effectively .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps often involve introducing functional groups that enhance biological activity.

Synthesis Example :
The synthesis process may utilize reagents such as phosphorous oxychloride and various amines to achieve desired transformations .

The biological activity profile of this compound suggests it could serve as a scaffold for further drug development:

Activity TypePotential Applications
AnticancerDevelopment of targeted cancer therapies
Anti-inflammatoryTreatment of chronic inflammatory diseases
AntimicrobialExploration for use in antimicrobial agents

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, involving binding to specific targets such as enzymes or receptors. Its thienopyrimidine core can mimic endogenous molecules, allowing it to interfere with biological pathways. This interference can modulate activity, such as inhibiting enzyme function or altering signal transduction pathways, critical for developing therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features Reference ID
Methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)methyl]benzoate Thieno[3,2-d]pyrimidin-4-one 7-Phenyl, 3-(methyl benzoate with methoxy) 436.5 g/mol* Ester group, methoxy substituent
4-[[2-[[(2-Cyanophenyl)methyl]thio]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid (GSNORi) Thieno[3,2-d]pyrimidin-4-one 2-(2-Cyanobenzylthio), 3-(benzoic acid) ~452 g/mol† Carboxylic acid, cyanophenylthio group
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino}benzoate Thieno[3,2-d]pyrimidin-4-one 7-Phenyl, 3-(acetamide-linked ethyl benzoate) 433.48 g/mol Acetamide spacer, ethyl ester
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate Thieno[2,3-d]pyrimidin-4-one 5-Phenyl, 6-methyl, 4-(methoxybenzoate) 377.0 g/mol Different core isomer (2,3-d vs. 3,2-d)

*Calculated from formula C23H20N2O5S .
†Estimated based on molecular formula.

Key Observations :

Core Variations: The position of the sulfur and nitrogen atoms in the thieno-pyrimidine core (e.g., [3,2-d] vs. [2,3-d]) alters electronic properties and binding affinities .

Functional Groups: Ester vs. Acid: Methyl/ethyl esters (e.g., target compound) may enhance membrane permeability compared to carboxylic acids (e.g., GSNORi) but require hydrolysis for activation . Substituent Effects: The 7-phenyl group is conserved in multiple analogs, suggesting its role in hydrophobic interactions. The 2-cyanobenzylthio group in GSNORi enhances enzyme inhibition potency .

Comparison with Target Compound :

  • The target compound’s ester group may act as a prodrug, requiring conversion to the acid for activity.
  • Anti-Proliferative Effects : Piperidine- and oxadiazole-substituted analogs (e.g., ) exhibit cytotoxicity (IC50 values in µM range), suggesting the target compound’s methoxy and phenyl groups could similarly modulate anti-cancer activity .

Physicochemical Properties

  • Solubility: The methyl ester and methoxy groups in the target compound likely improve lipophilicity compared to carboxylic acid analogs (e.g., GSNORi) .
  • Stability: Thieno-pyrimidin-4-one cores are generally stable under physiological conditions, but ester groups may undergo hydrolysis in vivo .

Biological Activity

Methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate (CAS Number: 1105236-47-2) is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H18N2O4SC_{22}H_{18}N_{2}O_{4}S and a molecular weight of 406.5 g/mol. Its structure features a thienopyrimidine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC22H18N2O4SC_{22}H_{18}N_{2}O_{4}S
Molecular Weight406.5 g/mol
CAS Number1105236-47-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thienopyrimidine moiety is known to exhibit:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was shown to activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

The compound's potential as an antimicrobial agent was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Disk diffusion assays indicated that it possesses notable antibacterial activity.

Table: Antimicrobial Efficacy

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1564 µg/mL

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs). PDE inhibitors are crucial in managing various conditions like asthma and erectile dysfunction.

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures accelerate coupling but may increase side products
SolventDMF or THFPolar aprotic solvents enhance nucleophilic substitution
CatalystTriethylamine (TEA)Neutralizes HCl byproducts, improving reaction efficiency
Reaction Time6–12 hoursExtended time improves conversion but risks decomposition

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) during structural elucidation?

Answer:
Discrepancies often arise from tautomerism in the thienopyrimidine ring or dynamic rotational isomerism in the ester group. Strategies include:

  • Variable Temperature NMR : To observe coalescence of proton signals and identify tautomeric forms .
  • Deuterium Exchange Experiments : Detect exchangeable protons (e.g., NH in pyrimidine) to confirm hydrogen bonding patterns .
  • High-Resolution LC-MS : Use collision-induced dissociation (CID) to differentiate isobaric fragments and validate the molecular framework .

Example Data Conflict :
A reported δ 8.53 ppm singlet (pyrimidine-H) in DMSO-d₆ may split in CDCl₃ due to solvent polarity effects.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.20–3.87 ppm) and methylene bridge (δ 4.0–5.0 ppm) signals. Aromatic protons in the phenylthieno moiety appear at δ 7.1–8.5 ppm .
  • LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 377.0 observed in related analogs ).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Advanced Question: How can computational modeling guide the design of analogs with enhanced bioactivity?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or DNA topoisomerases). Focus on the thienopyrimidine core’s interaction with catalytic residues .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., methoxy vs. nitro groups) with biological activity. For example:
Substituent (R)logPIC₅₀ (μM)Notes
-OCH₃2.11.2Enhanced solubility
-NO₂1.80.7Increased cytotoxicity

Advanced Question: What methodologies are recommended for studying environmental fate and ecological risks of this compound?

Answer:

  • Degradation Studies : Use HPLC or GC-MS to monitor hydrolysis/photolysis products under simulated environmental conditions (pH 5–9, UV light) .
  • Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to radiolabeled compound and measure tissue uptake via scintillation counting .
  • Ecotoxicity Profiling : Evaluate LC₅₀ in aquatic species and soil microbiota using OECD Test Guidelines 201 and 207 .

Basic Question: How can researchers validate the purity of this compound for biological assays?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity. Monitor λ = 254 nm for aromatic absorption .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (e.g., C₂₁H₁₈N₂O₅S requires C 62.67%, H 4.49%) .

Advanced Question: How to address discrepancies in biological activity data across different studies?

Answer:
Contradictions may stem from assay conditions or cellular models. Mitigation strategies:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size and incubation time) .
  • Cytotoxicity Normalization : Report IC₅₀ values relative to a reference drug (e.g., doxorubicin) and account for serum protein binding effects .

Advanced Question: What strategies improve regioselectivity during functionalization of the thienopyrimidine core?

Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution to the desired position .

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